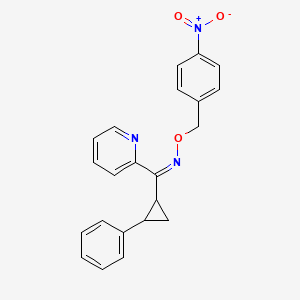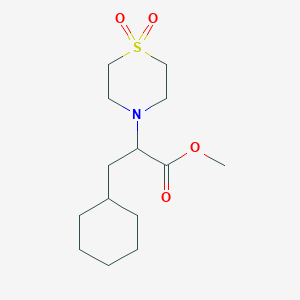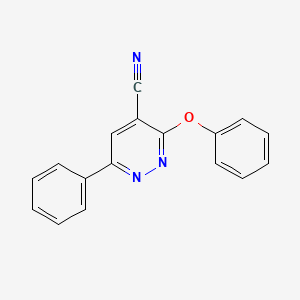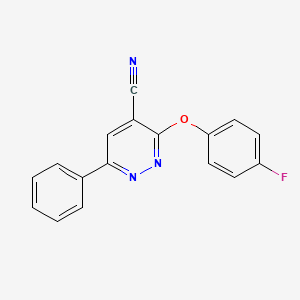![molecular formula C20H16N4S B3127839 7-phenyl-2-[(E)-3-phenylprop-2-enyl]sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 338751-51-2](/img/structure/B3127839.png)
7-phenyl-2-[(E)-3-phenylprop-2-enyl]sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves several steps. One approach is the reaction of H-1,2,4-triazol-5-amine with ethyl 4-chloro-3-oxobutanoate in acetic acid (AcOH), leading to the formation of 7-chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine .
Molecular Structure Analysis
The molecular formula of this compound is C20H16N4S , with a molecular weight of 344.4 g/mol . The pyrimidine ring forms the central scaffold, while the phenyl and sulfanyl groups are attached to specific positions. The (E)-3-phenylprop-2-enyl moiety contributes to its overall structure.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Triazolopyrimidines have shown promising antibacterial properties, particularly against Staphylococcus aureus, a significant cause of both nosocomial and community-acquired infections. These compounds inhibit critical bacterial enzymes like DNA gyrase and topoisomerase IV, contributing to their broad-spectrum antibacterial activity. The hybrid structures containing triazole and triazolopyrimidine rings, such as essramycin, have been utilized in clinical settings to combat bacterial infections, underscoring their therapeutic potential (Li & Zhang, 2021).
Optical Sensing and Electronic Applications
Pyrimidine derivatives are integral in developing optical sensors and electronic materials due to their ability to form coordination and hydrogen bonds. These compounds serve as exquisite sensing materials with applications in biological and medicinal fields. Furthermore, their incorporation into π-extended conjugated systems is valuable for creating novel optoelectronic materials, demonstrating the versatility of pyrimidine-based compounds in scientific research beyond pharmacological applications (Jindal & Kaur, 2021).
Antiviral and Anticancer Applications
Triazolopyrimidine derivatives have been explored for their antiviral activities, particularly against RNA viruses like SARS-CoV-2. Computational studies suggest that triazolopyrimidine analogs could serve as potent inhibitors of viral RNA-dependent RNA polymerase (RdRp), indicating a potential route for developing effective antiviral therapies. Additionally, the anticancer potential of pyrimidine derivatives in various scaffolds has been extensively reported, with numerous compounds displaying significant activity against different cancer cell lines. This highlights the potential of these compounds in developing novel anticancer agents (Karthic et al., 2022; Kaur et al., 2014).
Anti-Inflammatory Properties
Pyrimidine derivatives have been identified for their anti-inflammatory properties, with several compounds showing potent inhibitory effects on key inflammatory mediators. This suggests a promising avenue for developing new anti-inflammatory agents based on pyrimidine scaffolds, further expanding the therapeutic applications of these compounds (Rashid et al., 2021).
Wirkmechanismus
- Antimicrobial Activity : Pyrimidines and their derivatives have demonstrated antimicrobial properties . For instance, 2,4,6-trisubstituted pyrimidines exhibited promising activity against microbial strains .
- Antiviral Potential : Related compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline, have shown antiviral effects . The presence of piperazine subunits enhances antimicrobial activity .
- Cell Signaling Modulation : Compound H12 (a derivative) inhibited the ERK signaling pathway, affecting cell growth and apoptosis . ERK1/2, c-Raf, MEK1/2, and AKT phosphorylation levels were reduced.
Eigenschaften
IUPAC Name |
7-phenyl-2-[(E)-3-phenylprop-2-enyl]sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4S/c1-3-8-16(9-4-1)10-7-15-25-20-22-19-21-14-13-18(24(19)23-20)17-11-5-2-6-12-17/h1-14H,15H2/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMHPWAJDNILDQ-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=NN3C(=CC=NC3=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CSC2=NN3C(=CC=NC3=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-phenyl-2-[(E)-3-phenylprop-2-enyl]sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(4-Nitrophenyl)piperazino]ethyl 3-chlorobenzenecarboxylate](/img/structure/B3127768.png)
![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylnaphthalene-2-sulfonohydrazide](/img/structure/B3127776.png)
![N'-[(4-nitrophenyl)methylene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B3127788.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-iodo-2-pyridinamine](/img/structure/B3127790.png)


![2,2,2-Trifluoro-1-[2-methyl-5-(4-methylsulfonylphenyl)-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]ethanone](/img/structure/B3127798.png)
![{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methanol](/img/structure/B3127805.png)
![(E)-N-Morpholin-4-yl-7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-imine](/img/structure/B3127810.png)
![(6E)-1-[(4-fluorophenyl)methyl]-6-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B3127816.png)
![N-[3-(hydrazinecarbonyl)thiophen-2-yl]acetamide](/img/structure/B3127822.png)


![N-[bis(ethylsulfanyl)methyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B3127855.png)